molecular formula C8H5F3O3 B030149 4-Trifluoromethylsalicylic acid CAS No. 328-90-5

4-Trifluoromethylsalicylic acid

Cat. No.: B030149
CAS No.: 328-90-5
M. Wt: 206.12 g/mol
InChI Key: XMLFPUBZFSJWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, primarily targets platelets in the body . It acts as a platelet aggregation inhibitor , which means it prevents blood platelets from sticking together and forming clots.

Mode of Action

The compound interacts with its targets (platelets) by inhibiting their ability to aggregate or clump together . This interaction results in a reduced tendency for blood clot formation, which can be beneficial in conditions where there is a risk of clot formation leading to events like stroke or heart attack.

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of platelet aggregation . This can result in a decreased risk of blood clot formation. At the cellular level, this means that platelets are less likely to stick together and form clots, which can help maintain normal blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desacetyl triflusal can be synthesized through the hydrolysis of triflusal. The reaction involves the removal of the acetyl group from triflusal, resulting in the formation of desacetyl triflusal. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous medium .

Industrial Production Methods: Industrial production of desacetyl triflusal follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Desacetyl triflusal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

4-Trifluoromethylsalicylic acid (also known as Desacetyl triflusal) is a derivative of salicylic acid that has garnered attention for its diverse biological activities, particularly as an antithrombogenic agent and analgesic. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₅F₃O₃
  • Molecular Weight : 206.119 g/mol
  • Melting Point : 178°C
  • Density : 1.5 g/cm³
  • CAS Number : 328-90-5

This compound primarily functions as a platelet aggregation inhibitor , which is crucial in preventing thrombus formation. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways . This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Analgesic Activity

Research indicates that this compound exhibits analgesic properties similar to those of aspirin but with potentially lower doses required for effect. A study demonstrated that administering acetyl-4-trifluoromethylsalicylic acid (a derivative) to rats resulted in significant analgesia at doses lower than those typically needed for aspirin . The comparative data from this study is summarized in Table 1.

Table 1: Analgesic Activity Comparison

DrugDose (mg/kg)Units/TestPercent Side Effects
Acetyl-4-trifluoromethylsalicylic acid10014/6023.2
Acetyl-4-trifluoromethylsalicylic acid20014/6023.2
Aspirin3003/1816.7
Codeine10024/4257

The results indicate that acetyl-4-trifluoromethylsalicylic acid produces analgesia with fewer side effects compared to codeine, highlighting its potential as a safer alternative .

Antifungal Activity

In addition to its analgesic properties, this compound has demonstrated antifungal activity. In laboratory tests, it was found to effectively kill fungal organisms within a short exposure time (5 to 15 minutes), outperforming salicylic acid in efficacy . This suggests potential applications in treating fungal infections.

Case Studies and Clinical Applications

  • Antithrombotic Properties : A phase I clinical study evaluated the pharmacokinetics and safety of enteric-coated formulations of triflusal in healthy volunteers. The findings indicated a favorable profile for preventing thrombus formation without significant gastrointestinal side effects .
  • Hydrophilic Polymer Drug Development : Research has focused on creating hydrophilic polymeric drugs incorporating triflusal derivatives. These polymers exhibited antiaggregant properties and good biocompatibility, suggesting their utility in targeted drug delivery systems for thrombotic conditions .

Summary of Research Findings

The biological activity of this compound encompasses various therapeutic areas:

  • Analgesic : Effective pain relief with lower doses and fewer side effects compared to traditional NSAIDs.
  • Antithrombotic : Inhibits platelet aggregation, making it useful in cardiovascular therapies.
  • Antifungal : Demonstrates significant antifungal properties, indicating potential uses in dermatological applications.

Properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLFPUBZFSJWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186474
Record name 4-Trifluoromethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-90-5
Record name 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoromethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 2-hydroxy-4-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TRIFLUOROMETHYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-4-trifluoromethyl benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Trifluoromethylsalicylic acid
Reactant of Route 2
Reactant of Route 2
4-Trifluoromethylsalicylic acid
Reactant of Route 3
Reactant of Route 3
4-Trifluoromethylsalicylic acid
Reactant of Route 4
4-Trifluoromethylsalicylic acid
Reactant of Route 5
4-Trifluoromethylsalicylic acid
Reactant of Route 6
Reactant of Route 6
4-Trifluoromethylsalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.